An In-depth Technical Guide to 2-Chloro-1-(4-hydroxyphenyl)propan-1-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Chloro-1-(4-hydroxyphenyl)propan-1-one: Synthesis, Properties, and Applications
A Note to the Reader: The initial request for information on "1-(2-Chloro-4-hydroxyphenyl)propan-2-one" did not yield specific scientific literature for a compound with this exact structure. Therefore, this guide has been meticulously prepared for a closely related and documented isomer, 2-Chloro-1-(4-hydroxyphenyl)propan-1-one (CAS No. 62932-89-2). This pivot allows for a scientifically rigorous and well-referenced guide that remains highly relevant to researchers interested in the chemical space of chloro-hydroxyphenyl propanones.
Introduction
2-Chloro-1-(4-hydroxyphenyl)propan-1-one is a substituted aromatic α-chloroketone. This class of compounds is of significant interest to the fields of medicinal chemistry and drug development. The presence of three key functional groups—a phenolic hydroxyl group, a carbonyl group, and an α-chloro substituent—makes it a versatile synthon for the construction of more complex molecular architectures. The hydroxyl group can be a key interaction point with biological targets or a handle for further derivatization. The α-chloroketone moiety is a reactive electrophilic site, enabling a variety of nucleophilic substitution reactions, which are fundamental in the synthesis of heterocyclic compounds and other potential pharmaceutical agents.[1]
This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. It is intended for an audience of researchers, scientists, and drug development professionals, offering not just data, but also insights into the mechanistic underpinnings of its synthesis and reactivity.
Molecular and Physicochemical Properties
The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. The combination of a hydrophilic phenol and a more lipophilic chlorinated ketone structure gives 2-Chloro-1-(4-hydroxyphenyl)propan-1-one an intermediate polarity.
Chemical Structure and Identifiers
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IUPAC Name: 2-chloro-1-(4-hydroxyphenyl)propan-1-one[2]
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CAS Number: 62932-89-2[2]
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Molecular Formula: C₉H₉ClO₂[2]
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Canonical SMILES: CC(C(=O)C1=CC=C(C=C1)O)Cl[2]
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InChI Key: IEUVYUSMTRMFHL-UHFFFAOYSA-N[2]
Physicochemical Data
The following table summarizes the key computed physicochemical properties of 2-Chloro-1-(4-hydroxyphenyl)propan-1-one.[2]
| Property | Value | Source |
| Molecular Weight | 184.62 g/mol | PubChem[2] |
| XLogP3 | 2.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 184.0291072 Da | PubChem[2] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[2] |
Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-1-(4-hydroxyphenyl)propan-1-one is not extensively detailed in the literature. However, a logical and plausible synthetic strategy can be devised based on well-established organic reactions. A two-step approach is proposed: the Friedel-Crafts acylation of phenol to form the propiophenone intermediate, followed by α-chlorination.
Plausible Synthetic Workflow
Caption: Plausible two-step synthesis of 2-Chloro-1-(4-hydroxyphenyl)propan-1-one.
Step 1: Friedel-Crafts Acylation of Phenol
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. However, the presence of the hydroxyl group on phenol introduces complexities. Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation).
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C-acylation vs. O-acylation: O-acylation to form a phenyl ester is often kinetically favored. In contrast, C-acylation to form a hydroxyarylketone is thermodynamically more stable. The presence of a Lewis acid catalyst like AlCl₃ is crucial for promoting C-acylation.[3] An excess of the catalyst can also facilitate the Fries rearrangement of any O-acylated product to the more stable C-acylated isomers.[3][4]
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Regioselectivity: The hydroxyl group is an ortho-, para-directing activator. Therefore, the acylation of phenol typically yields a mixture of ortho- and para-isomers.[5] The para-isomer, 1-(4-hydroxyphenyl)propan-1-one, is often the major product due to reduced steric hindrance. Separation of these isomers can be achieved by techniques such as steam distillation or column chromatography.[5]
Caption: The Fries rearrangement from O-acylated to C-acylated products.
Step 2: α-Chlorination of 1-(4-hydroxyphenyl)propan-1-one
The second step involves the selective chlorination of the carbon atom alpha to the carbonyl group. This is a common transformation for ketones.[6]
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Mechanism: The reaction typically proceeds through an enol or enolate intermediate. In acidic or neutral conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking an electrophilic chlorine source.
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Reagents: A variety of chlorinating agents can be employed. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the α-chlorination of ketones.[1] Other reagents include N-chlorosuccinimide (NCS).[7] The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions, such as chlorination of the activated aromatic ring.
Experimental Protocols
The following is a plausible, self-validating experimental protocol for the synthesis of 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. This protocol is based on established methodologies for Friedel-Crafts acylations and α-chlorinations of ketones.
Synthesis of 1-(4-hydroxyphenyl)propan-1-one (Intermediate)
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas) is charged with nitrobenzene as the solvent and anhydrous aluminum chloride (AlCl₃).
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Addition of Reactants: A solution of phenol in nitrobenzene is added to the stirred suspension of AlCl₃. The mixture is then cooled in an ice bath. Propanoyl chloride is added dropwise via the dropping funnel, maintaining the temperature below 10 °C. The choice of a non-polar solvent like nitrobenzene and a Lewis acid catalyst is to favor the C-acylation over O-acylation.[5]
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to facilitate the reaction and any potential Fries rearrangement. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Workup: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of ortho- and para-isomers, can be purified by column chromatography on silica gel.
Synthesis of 2-Chloro-1-(4-hydroxyphenyl)propan-1-one
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Reaction Setup: The purified 1-(4-hydroxyphenyl)propan-1-one is dissolved in a suitable solvent, such as methanol or a mixture of ethyl acetate and dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[1]
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Chlorination: Sulfuryl chloride (SO₂Cl₂) is added dropwise to the stirred solution at room temperature.[1] The reaction is typically exothermic, and cooling may be necessary to control the temperature.
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Monitoring: The reaction is monitored by TLC until the starting material is consumed.
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Workup and Purification: The solvent is removed under reduced pressure. The crude product is then purified, for instance by recrystallization or column chromatography, to yield pure 2-Chloro-1-(4-hydroxyphenyl)propan-1-one.
Spectroscopic and Analytical Characterization
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the para-substituted ring (two doublets), a quartet for the CH proton alpha to the carbonyl, a doublet for the methyl group, and a broad singlet for the phenolic OH. |
| ¹³C NMR | Signals for the carbonyl carbon, the carbon bearing the chlorine atom, the methyl carbon, and four distinct signals for the aromatic carbons. |
| IR Spectroscopy | A broad absorption for the phenolic O-H stretch (~3200-3400 cm⁻¹), a strong absorption for the C=O stretch (~1680 cm⁻¹), C-O stretching for the phenol (~1260 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[8] |
| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of a chlorine radical and cleavage alpha to the carbonyl group.[9] |
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of safety.
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Hazard Profile: While specific toxicity data for this compound is not available, α-chloroketones are generally considered to be lachrymatory and skin irritants. Phenolic compounds can also be corrosive and toxic. It is prudent to handle this compound with appropriate personal protective equipment (PPE).[10][11]
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Handling: Work should be conducted in a well-ventilated fume hood.[11] Avoid inhalation of dust or vapors and contact with skin and eyes.[11][12] In case of exposure, follow standard first-aid procedures.[10]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]
Potential Applications in Drug Discovery
The true value of a molecule like 2-Chloro-1-(4-hydroxyphenyl)propan-1-one lies in its potential as a building block for more complex, biologically active molecules. The reactive α-chloroketone moiety is a key feature, enabling its use in the synthesis of various heterocyclic systems, which are prevalent in many pharmaceuticals. For instance, it could serve as a precursor for the synthesis of substituted thiazoles, imidazoles, or other ring systems through reactions with appropriate nucleophiles. The phenolic hydroxyl offers a site for modification to modulate solubility, metabolic stability, or target engagement.
Conclusion
2-Chloro-1-(4-hydroxyphenyl)propan-1-one is a molecule with significant potential as a synthetic intermediate in medicinal chemistry. While its synthesis is not explicitly detailed in the current literature, this guide has provided a scientifically sound, plausible pathway based on fundamental organic reactions. The combination of its functional groups offers a rich platform for the development of novel compounds. As with any chemical research, proper safety precautions are paramount. This technical guide serves as a foundational resource for researchers looking to explore the chemistry and applications of this and related compounds.
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PubChem. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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